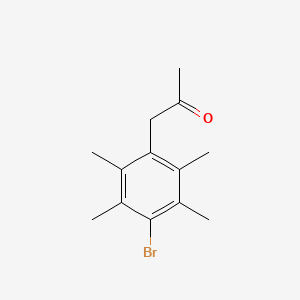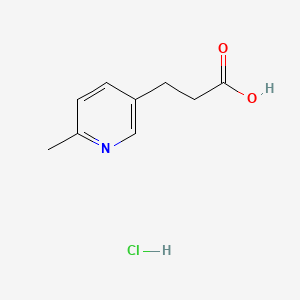
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a tetramethyloxolan substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.
Introduction of the Tetramethyloxolan Group: This step involves the alkylation of the cyclopropane ring with a tetramethyloxolan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides, sulfoxides.
Wissenschaftliche Forschungsanwendungen
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also participate in ring-opening reactions, which can further diversify the compound’s reactivity and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane-1-sulfonyl chloride: Lacks the tetramethyloxolan group, making it less sterically hindered and potentially more reactive.
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.
Uniqueness
1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, tetramethyloxolan group, and sulfonyl chloride functionality. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H19ClO3S |
|---|---|
Molekulargewicht |
266.79 g/mol |
IUPAC-Name |
1-(2,2,5,5-tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-9(2)7-8(10(3,4)15-9)11(5-6-11)16(12,13)14/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
HVOPXAXLWXOIES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(O1)(C)C)C2(CC2)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[[(3S)-3-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478176.png)




![5-[(2-Amino-1,3-dimethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478220.png)
![8-{6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl}-3-methyl-1-(propan-2-yl)-1H,2H,3H-imidazo[4,5-c]quinolin-2-one trihydrochloride](/img/structure/B13478222.png)
![{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B13478230.png)





